3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of dichloro and fluorophenyl groups attached to a benzothiophene core
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
For example, some antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Antidepressants generally influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation and are often the targets of antidepressant therapy .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body . Genetic factors can influence these processes, affecting the enzymes and transporters involved .
Result of Action
If it functions as an antidepressant, it may help alleviate symptoms of depression by modulating neurotransmitter levels and enhancing neurotransmission .
Action Environment
Factors such as genetic variations, age, sex, diet, and concomitant medications can influence a drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Dichloro Groups: Chlorination reactions using reagents such as chlorine gas or thionyl chloride can introduce dichloro groups at the desired positions on the benzothiophene ring.
Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the benzothiophene ring.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles or electrophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.
Scientific Research Applications
3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
- 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide
- 3,4-dichloro-N-(2-bromophenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNOS/c16-8-4-3-7-11-12(8)13(17)14(21-11)15(20)19-10-6-2-1-5-9(10)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBJNSYKYXGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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